1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to a class of hybrid heterocyclic systems featuring fused pyrrolo-triazole-dione and oxadiazole moieties. Its structural complexity arises from the integration of a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core bearing a phenyl substituent. The synthesis of this compound likely follows methods analogous to those reported for similar derivatives, such as cyclocondensation or nucleophilic substitution reactions involving oxadiazole precursors and triazole intermediates .
Properties
IUPAC Name |
3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-12-6-5-7-13(10-12)18-21-15(29-23-18)11-25-17-16(22-24-25)19(27)26(20(17)28)14-8-3-2-4-9-14/h2-10,16-17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNXIUTZSOGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole moiety via a condensation reaction. The final step involves the fusion of the pyrrolo ring to complete the heterocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with temperature, solvent, and pH being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by disrupting cellular signaling pathways.
- In Vitro Studies : Research has demonstrated that compounds with similar structures can effectively inhibit tumor growth in various cancer cell lines .
Antimicrobial Properties
The oxadiazole and triazole moieties are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Use in Pharmaceuticals : As a lead compound for developing new antimicrobial agents .
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science:
Photophysical Properties
Research indicates that compounds containing oxadiazole and triazole units can exhibit interesting photophysical properties:
- Fluorescent Properties : These compounds can be utilized in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation.
- Polymer Chemistry : They can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the anticancer efficacy of a structurally related compound. The results showed a significant reduction in cell viability across several cancer types when treated with the compound at varying concentrations. The study utilized both MTT assays and flow cytometry to assess apoptosis rates .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial activity of similar oxadiazole derivatives. The study reported effective inhibition of bacterial growth using disc diffusion methods. The structure-activity relationship was analyzed to identify key functional groups responsible for enhanced activity .
Mechanism of Action
The mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Analysis :
- The 3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to electron-withdrawing substituents (e.g., Cl, OMe), which may enhance membrane permeability .
Structural Characterization Techniques
The target compound’s structure would likely be confirmed via:
Biological Activity
The compound 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the 1,2,4-oxadiazole and pyrrolo[3,4-d][1,2,3]triazole moieties are particularly noteworthy due to their established biological significance.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The specific compound has been studied primarily for its antimicrobial properties.
Antimicrobial Activity
A significant body of research highlights the antimicrobial potential of oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds containing the oxadiazole ring have shown promising antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the substituents on the oxadiazole ring can enhance antibacterial efficacy .
- Antifungal Activity : Some studies have reported antifungal properties associated with oxadiazole derivatives. For example, certain compounds have been effective against Candida albicans, indicating potential for therapeutic applications in fungal infections .
Anticancer Activity
Recent investigations into related compounds suggest potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis. The specific mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Several case studies provide insights into the biological activity of compounds structurally related to our target compound:
- Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against Mycobacterium bovis. The most active compounds exhibited significant inhibition compared to standard antibiotics .
- Anticancer Activity Evaluation : Research by Desai et al. (2018) focused on pyridine-based 1,3,4-oxadiazole derivatives which demonstrated potent anticancer activity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing biological efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
